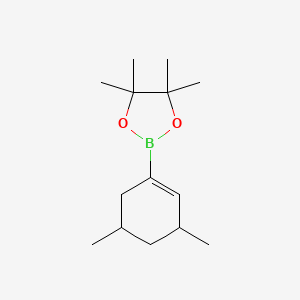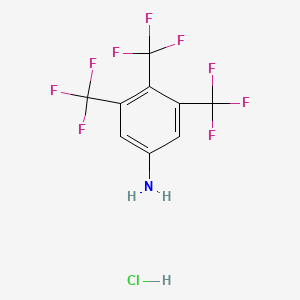
3,4,5-tris(Trifluoromethyl)aniline Hydrochloride Salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4,5-tris(Trifluoromethyl)aniline Hydrochloride Salt is a chemical compound with the molecular formula C9H5ClF9N and a molecular weight of 333.58 g/mol. It is a useful research chemical compound, often utilized in various scientific studies and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of aniline derivatives using trifluoromethylating agents under specific conditions
Industrial Production Methods
Industrial production of 3,4,5-tris(Trifluoromethyl)aniline Hydrochloride Salt may involve large-scale chemical reactions using similar synthetic routes as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds.
Analyse Des Réactions Chimiques
Types of Reactions
3,4,5-tris(Trifluoromethyl)aniline Hydrochloride Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The trifluoromethyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogenating agents. The reaction conditions vary depending on the desired product and may include specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield trifluoromethylated quinones, while substitution reactions may produce various trifluoromethylated derivatives.
Applications De Recherche Scientifique
3,4,5-tris(Trifluoromethyl)aniline Hydrochloride Salt has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 3,4,5-tris(Trifluoromethyl)aniline Hydrochloride Salt involves its interaction with molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity and stability, allowing it to interact with specific enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Trifluoromethyl)aniline: An isomer with a single trifluoromethyl group at the 3-position.
4-(Trifluoromethyl)aniline: An isomer with a single trifluoromethyl group at the 4-position.
3,5-Bis(trifluoromethyl)aniline: A compound with two trifluoromethyl groups at the 3- and 5-positions.
Uniqueness
3,4,5-tris(Trifluoromethyl)aniline Hydrochloride Salt is unique due to the presence of three trifluoromethyl groups, which significantly enhance its chemical and physical properties compared to its mono- and di-substituted counterparts. This makes it a valuable compound for various advanced applications in research and industry.
Propriétés
Formule moléculaire |
C9H5ClF9N |
|---|---|
Poids moléculaire |
333.58 g/mol |
Nom IUPAC |
3,4,5-tris(trifluoromethyl)aniline;hydrochloride |
InChI |
InChI=1S/C9H4F9N.ClH/c10-7(11,12)4-1-3(19)2-5(8(13,14)15)6(4)9(16,17)18;/h1-2H,19H2;1H |
Clé InChI |
XPCNEAODQWUWOK-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1C(F)(F)F)C(F)(F)F)C(F)(F)F)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





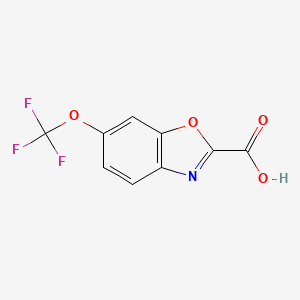
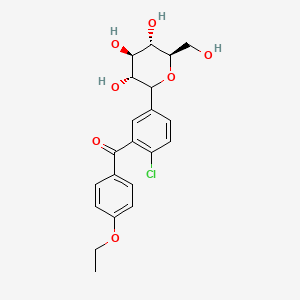
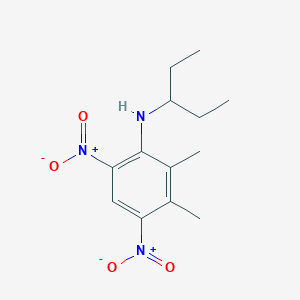
![7-(3,4-Dimethoxyphenyl)-5-methyl-2-[(piperidin-4-ylamino)methyl]thieno[3,2-c]pyridin-4-one](/img/structure/B13855508.png)
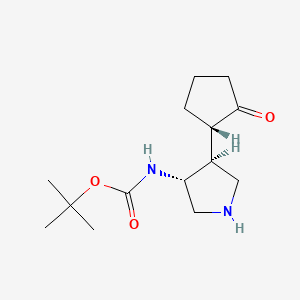

![methyl (1R,2R,4S)-2-ethyl-2,5,7-trihydroxy-4-[(2R,4S,5S,6S)-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate;N-methylmethanamine](/img/structure/B13855556.png)
